molecular formula C8H7IN2O B1395269 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-96-1

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1395269
M. Wt: 274.06 g/mol
InChI Key: RNQCGSZKLYMHCD-UHFFFAOYSA-N
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Description

“3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 1190316-96-1 . It has a molecular weight of 274.06 . The IUPAC name for this compound is 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine .


Molecular Structure Analysis

The InChI code for “3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine” is 1S/C8H7IN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Synthetic Applications : The functionalization of 1H-Pyrrolo[2,3-b]pyridine, a closely related compound, has been explored for creating new compounds directed toward agrochemicals and functional materials. Such functionalization includes the introduction of amino groups, leading to the formation of multidentate agents and podant-type compounds. This demonstrates the versatility of these compounds in synthetic chemistry (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

  • Medicinal Chemistry : Derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as those obtained through rhodium-catalyzed asymmetric 1,4-addition, are significant in medicinal chemistry, especially as bioisosteres of indoles or purines (Croix, Prié, Chaulet, & Viaud-Massuard, 2015). Furthermore, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, exhibiting strong kinase inhibition, highlighting their potential in drug discovery (Liu et al., 2016).

  • Biological Activity : The synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant fungicidal activity, particularly against the fungus causing rice blast. This links the chemical properties, like ionization potential, to their biological effectiveness (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCGSZKLYMHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696609
Record name 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190316-96-1
Record name 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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